molecular formula C19H17FN2O5 B11490327 2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide

2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11490327
M. Wt: 372.3 g/mol
InChI Key: FGTYQFHSLDTVJD-UHFFFAOYSA-N
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Description

2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acylation: The acylation of the indole core with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base like triethylamine yields the desired compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 2-(5-fluoro-1H-indol-3-yl)-2-hydroxy-N-(3,4,5-trimethoxyphenyl)acetamide.

    Substitution: Formation of substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, it prevents the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17FN2O5

Molecular Weight

372.3 g/mol

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C19H17FN2O5/c1-25-15-7-11(8-16(26-2)18(15)27-3)22-19(24)17(23)13-9-21-14-5-4-10(20)6-12(13)14/h4-9,21H,1-3H3,(H,22,24)

InChI Key

FGTYQFHSLDTVJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

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